N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone structure.
Thioether Formation:
Amide Bond Formation: The final step involves the coupling of the thioether intermediate with 3-chlorobenzylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for nitro group reduction.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for thioether oxidation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chlorobenzyl position.
Major Products
Reduction of Nitro Group: 3-aminobenzyl derivative.
Oxidation of Thioether: Sulfoxide or sulfone derivatives.
Substitution of Chlorobenzyl Group: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: Used as a probe to study the interaction of quinazolinone derivatives with biological targets.
Chemical Biology: Employed in the development of chemical tools to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The thioether and nitrobenzyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the thioether and nitrobenzyl groups.
N-(3-nitrobenzyl)-4-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide: Has the nitro and chloro groups swapped.
Uniqueness
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is unique due to the presence of both the thioether and nitrobenzyl groups, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4S/c27-20-8-3-6-18(14-20)16-28-24(32)12-5-13-30-25(33)22-10-1-2-11-23(22)29-26(30)36-17-19-7-4-9-21(15-19)31(34)35/h1-4,6-11,14-15H,5,12-13,16-17H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSYVOMODRMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.